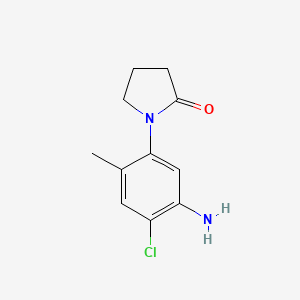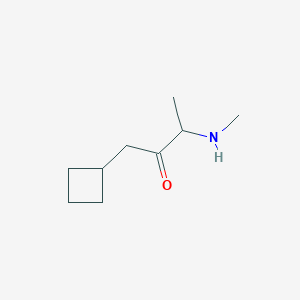
Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 3-(4-methoxyphenoxy)-2-oxopropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate typically involves the reaction of dimethyl phosphite with a suitable precursor, such as 3-(4-methoxyphenoxy)-2-oxopropyl bromide. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The general reaction scheme is as follows:
Dimethyl phosphite+3-(4-methoxyphenoxy)-2-oxopropyl bromide→Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The carbonyl group in the oxopropyl moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential as a drug intermediate or a prodrug for targeted drug delivery.
Industry: Utilized in the development of flame retardants, plasticizers, and other materials due to its phosphorus content.
Wirkmechanismus
The mechanism of action of Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to modulation of biochemical pathways. The phosphonate group can mimic phosphate groups, allowing it to inhibit or activate enzymes involved in phosphorylation processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl (3-(4-hydroxyphenoxy)-2-oxopropyl)phosphonate
- Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate
- Dimethyl (3-(4-nitrophenoxy)-2-oxopropyl)phosphonate
Uniqueness
Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
61451-04-5 |
|---|---|
Molekularformel |
C12H17O6P |
Molekulargewicht |
288.23 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-3-(4-methoxyphenoxy)propan-2-one |
InChI |
InChI=1S/C12H17O6P/c1-15-11-4-6-12(7-5-11)18-8-10(13)9-19(14,16-2)17-3/h4-7H,8-9H2,1-3H3 |
InChI-Schlüssel |
FLHXHGYPCSMIAA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)CP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)
![Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163479.png)

![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate](/img/structure/B13163486.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid](/img/structure/B13163488.png)




![tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13163519.png)

![4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one](/img/structure/B13163535.png)

